molecular formula C6H4FN3 B13250122 5-Fluoropyrazolo[1,5-a]pyrimidine

5-Fluoropyrazolo[1,5-a]pyrimidine

Cat. No.: B13250122
M. Wt: 137.11 g/mol
InChI Key: ZHZSTWSVQWRDAI-UHFFFAOYSA-N
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Description

5-Fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural and functional properties. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles. One efficient methodology employs microwave irradiation to achieve high yields of the desired product. For instance, the reaction between β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C results in the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines with yields ranging from 88% to 96% .

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, while reduction may produce 5-aminopyrazolo[1,5-a]pyrimidine.

Scientific Research Applications

5-Fluoropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For instance, its fluorescent properties are attributed to the intramolecular charge transfer (ICT) that occurs within the molecule, which can be influenced by the presence of electron-donating or electron-withdrawing groups .

Comparison with Similar Compounds

5-Fluoropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

Uniqueness: What sets this compound apart is its simpler and greener synthetic methodology, as well as its tunable photophysical properties. These characteristics make it a versatile and valuable compound for various scientific applications .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H4FN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H

InChI Key

ZHZSTWSVQWRDAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1F

Origin of Product

United States

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